

Application Note & Protocol: Synthesis of N-(quinoxalin-6-yl)-N'-phenylurea

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Compound of Interest

Compound Name: *N*-phenyl-*N'*-(6-quinoxaliny)urea

CAS No.: 177264-55-0

Cat. No.: B2700275

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Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry and drug development, the strategic combination of pharmacologically significant moieties is a cornerstone of rational drug design. This document provides a detailed protocol for the synthesis of N-(quinoxalin-6-yl)-N'-phenylurea, a compound that results from the covalent linking of two "privileged scaffolds": quinoxaline and diaryl urea.

The quinoxaline core, a bicyclic N-heterocycle, is integral to a multitude of approved drugs and biologically active compounds, demonstrating a vast range of therapeutic applications including anticancer, antibacterial, and antiglaucoma activities.^{[1][2][3]} Its rigid, aromatic structure is a key feature for molecular recognition in various biological systems.^[4] On the other hand, the diaryl urea motif is famously represented in multikinase inhibitors like Sorafenib, which have revolutionized cancer therapy.^{[4][5][6]} The urea linkage acts as a potent hydrogen bond donor and acceptor, facilitating strong interactions with enzyme active sites.

The reaction detailed herein is a nucleophilic addition, a fundamental transformation in organic chemistry. It involves the attack of the nucleophilic primary amine of 6-aminoquinoxaline on the

highly electrophilic carbonyl carbon of phenyl isocyanate.[7] This process is typically efficient, high-yielding, and proceeds under mild conditions, making the target compound readily accessible for further research and development in areas such as kinase inhibition, antiviral studies, and materials science.[1][8][9]

Reaction Mechanism and Scientific Principles

The formation of N-(quinoxalin-6-yl)-N'-phenylurea proceeds via a well-established nucleophilic addition mechanism. The key steps are:

- **Nucleophilic Attack:** The lone pair of electrons on the nitrogen atom of the 6-amino group of 6-aminoquinoxaline acts as a nucleophile. It attacks the electron-deficient carbonyl carbon of the phenyl isocyanate's isocyanate group (-N=C=O).
- **Proton Transfer:** A subsequent proton transfer from the attacking nitrogen to the nitrogen of the former isocyanate group results in the formation of the stable urea linkage.

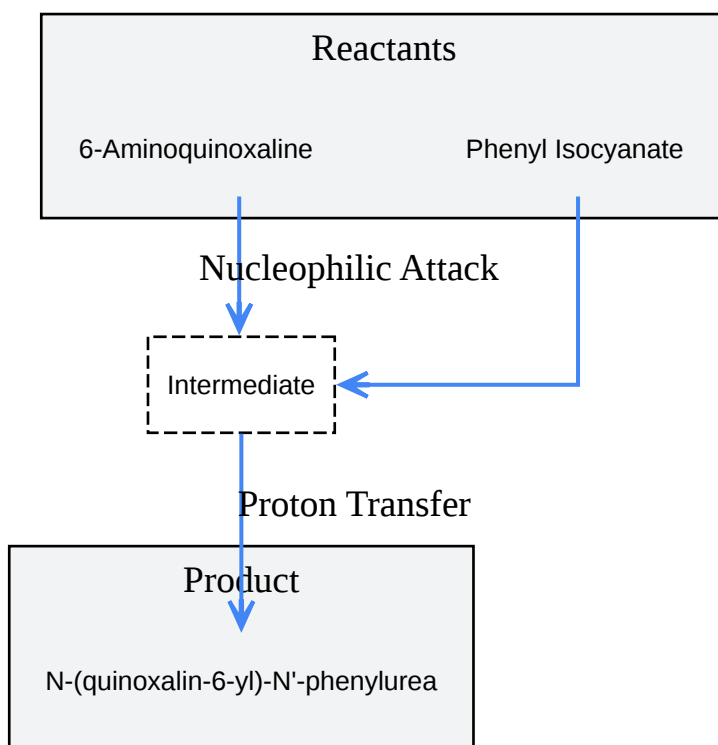
This reaction is generally irreversible and driven by the formation of the highly stable urea C-N bonds.

Causality of Experimental Choices:

- **Solvent Selection:** The reaction is best conducted in an anhydrous aprotic polar solvent. Solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Tetrahydrofuran (THF) are excellent choices. They effectively solvate the reactants without participating in the reaction. 6-Aminoquinoxaline, in particular, exhibits good solubility in DMSO and other polar organic solvents.[10] The absence of water is critical, as isocyanates readily react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide, leading to unwanted byproducts and reduced yield.[11][12]
- **Temperature Control:** The reaction is exothermic. While it often proceeds efficiently at room temperature, controlling the initial addition of the highly reactive phenyl isocyanate is crucial to prevent a rapid temperature increase, which could lead to side reactions. Cooling the reaction mixture initially and allowing it to warm to room temperature ensures a controlled and selective transformation.[4]

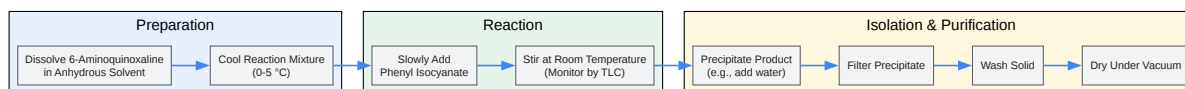
Visualization of the Synthetic Pathway

The following diagrams illustrate the chemical reaction and the overall experimental workflow.



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Caption: Reaction mechanism for urea formation.



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Caption: Step-by-step experimental workflow.

Materials and Equipment

Chemical	CAS Number	Molecular Wt.	Purity	Supplier Example
6-Aminoquinoline	6298-37-9	145.16 g/mol	≥95%	Sigma-Aldrich, BioCrick[10]
Phenyl Isocyanate	103-71-9	119.12 g/mol	≥98%	Sigma-Aldrich, AK Scientific[13]
Anhydrous Dimethylformamide (DMF)	68-12-2	73.09 g/mol	≥99.8%	Major chemical suppliers
Diethyl Ether (for washing)	60-29-7	74.12 g/mol	Reagent Grade	Major chemical suppliers
Deionized Water	7732-18-5	18.02 g/mol	N/A	In-house

Equipment:

- Round-bottom flasks (50 mL and 100 mL)
- Magnetic stirrer and stir bars
- Ice-water bath
- Dropping funnel or syringe for addition
- Nitrogen or Argon gas inlet for inert atmosphere
- Buchner funnel and filter paper
- Vacuum flask and vacuum line
- Standard laboratory glassware (beakers, graduated cylinders)
- Thin Layer Chromatography (TLC) plates (silica gel)
- High-vacuum oven or desiccator

Detailed Experimental Protocol

Objective: To synthesize N-(quinoxalin-6-yl)-N'-phenylurea with high yield and purity.

Step 1: Reaction Setup 1.1. Place a magnetic stir bar into a 100 mL round-bottom flask. 1.2. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., Nitrogen or Argon). This ensures all moisture is removed.

Step 2: Dissolution of 6-Aminoquinoxaline 2.1. To the dried flask, add 6-aminoquinoxaline (1.0 g, 6.89 mmol). 2.2. Add 20 mL of anhydrous DMF via syringe. 2.3. Stir the mixture at room temperature until the 6-aminoquinoxaline is fully dissolved.

Step 3: Addition of Phenyl Isocyanate 3.1. Cool the reaction flask in an ice-water bath to 0-5 °C. 3.2. In a separate, dry vial, prepare a solution of phenyl isocyanate (0.82 g, 0.77 mL, 6.89 mmol) in 5 mL of anhydrous DMF. 3.3. Add the phenyl isocyanate solution dropwise to the stirred 6-aminoquinoxaline solution over 15-20 minutes. Maintain the internal temperature below 10 °C during the addition. Causality: Slow, cooled addition is critical to control the reaction's exothermicity and prevent the formation of side products.

Step 4: Reaction Progression 4.1. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 4.2. Continue stirring for 2-4 hours. A precipitate may begin to form as the product is often less soluble than the reactants. 4.3. Monitor the reaction's completion by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting amine spot should disappear and a new, typically less polar, product spot should appear.^[14]

Step 5: Product Isolation 5.1. Once the reaction is complete, pour the reaction mixture slowly into a beaker containing 100 mL of cold deionized water while stirring vigorously. 5.2. A solid precipitate of the crude product will form. Continue stirring for 30 minutes to ensure complete precipitation. 5.3. Collect the solid by vacuum filtration using a Buchner funnel.

Step 6: Purification 6.1. Wash the collected solid on the filter paper sequentially with deionized water (2 x 20 mL) and then with cold diethyl ether (2 x 15 mL). Causality: The water wash removes residual DMF and any water-soluble impurities, while the ether wash removes unreacted phenyl isocyanate and other non-polar impurities. 6.2. Transfer the solid to a clean,

pre-weighed watch glass and dry it in a vacuum oven at 50-60 °C overnight to yield the final product, N-(quinoxalin-6-yl)-N'-phenylurea.

Characterization and Data

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Parameter	Expected Value
Appearance	White to off-white or pale gray solid powder.[4]
Expected Yield	80-95%
Melting Point	>250 °C (Diaryl ureas often have high melting points)[4]
¹ H NMR (400 MHz, DMSO-d ₆)	Expect signals for quinoxaline and phenyl protons, and two singlets for the N-H protons of the urea linkage (δ ~8.5-9.5 ppm).[4]
FT-IR (KBr, cm ⁻¹)	Expect characteristic peaks for N-H stretching (~3300 cm ⁻¹), aromatic C-H stretching (~3050 cm ⁻¹), and a strong C=O (urea carbonyl) stretching band (~1640-1690 cm ⁻¹).[4][6]
Mass Spectrometry (ESI+)	Expect [M+H] ⁺ at m/z = 265.11

Critical Safety Precautions

This protocol involves hazardous materials and must be performed with strict adherence to safety standards.

- Phenyl Isocyanate: This compound is highly toxic, a lachrymator (induces tearing), and a respiratory irritant.[15][16] It is also moisture-sensitive and can react violently with water, alcohols, and amines.[11][15] All handling of phenyl isocyanate must be conducted in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a lab coat, and heavy-duty nitrile or fluorinated rubber gloves.[15][17] An emergency shower and eyewash station must be readily accessible.[15]

- 6-Aminoquinoxaline: This compound is an irritant to the eyes, skin, and respiratory system. [18] Avoid inhalation of dust and direct contact with skin and eyes.
- Solvents: DMF is a skin and respiratory irritant. Diethyl ether is extremely flammable. Avoid ignition sources.
- Waste Disposal: All chemical waste, including residual solvents and reaction mixtures, must be disposed of according to institutional and local hazardous waste regulations.[17]

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